molecular formula C20H22O7 B191986 Nortrachelogenin CAS No. 34444-37-6

Nortrachelogenin

Cat. No. B191986
CAS RN: 34444-37-6
M. Wt: 374.4 g/mol
InChI Key: ZITBJWXLODLDRH-VLIAUNLRSA-N
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Description

Nortrachelogenin is a naturally occurring triterpenoid compound found in plants. It is a type of saponin, a group of compounds with a wide range of biological activities. Nortrachelogenin has been studied extensively for its potential medicinal benefits, including anti-inflammatory, anticancer, and immunomodulatory activities.

Scientific Research Applications

Antibacterial Applications

Nortrachelogenin has been identified as having potential antibacterial effects. A study published in the journal Current Microbiology suggests that Nortrachelogenin derived from P. scabiosaefolia exhibits antimicrobial activities . The compound’s mechanism involves disorganizing and perturbing the cytoplasmic membrane of bacteria, indicating its potential as a candidate for antibiotic drug development .

Antitumor Activities

Research has also highlighted Nortrachelogenin’s antitumor properties. Plants of the genus Trachelospermum, which contain Nortrachelogenin, have been found to possess strong antitumor activities due to their lignan content . This suggests that Nortrachelogenin could play a significant role in developing treatments for various cancers.

Mechanism of Action

Target of Action

Nortrachelogenin, a lignan belonging to a group of polyphenolic compounds , primarily targets pathogenic bacteria, including antibiotic-resistant strains . It has shown efficacy against Escherichia coli O157 and several pathogenic fungi .

Mode of Action

Nortrachelogenin interacts with its targets by disorganizing and perturbing the cytoplasmic membrane . This interaction results in an increase in the permeability of the plasma membrane, as evidenced by the penetration of SYTOX Green into bacterial cells . An increase in fluorescence intensity using bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC 4 (3)] and 3,3′-dipropylthiacarbocyanine iodide [DiSC 3 (5)] was also observed, indicating membrane depolarization .

Biochemical Pathways

The action of Nortrachelogenin affects the integrity of the cytoplasmic membrane, leading to potassium ion efflux from the cytosol into the extracellular matrix . This indicates that cellular damage due to Nortrachelogenin treatment results in the loss of intracellular components .

Result of Action

The result of Nortrachelogenin’s action is the disruption of the cytoplasmic membrane, leading to the loss of intracellular components . This disruption is visualized by the release of calcein from giant unilamellar vesicles . The compound’s antibacterial effect is demonstrated by its ability to disorganize and perturb the cytoplasmic membrane .

Action Environment

It is known that nortrachelogenin exhibits its antibacterial effects in a variety of environments, including those inhabited by pathogenic bacteria .

properties

IUPAC Name

(3S,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBJWXLODLDRH-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortrachelogenin

CAS RN

34444-37-6
Record name Nortrachelogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34444-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 34444-37-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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